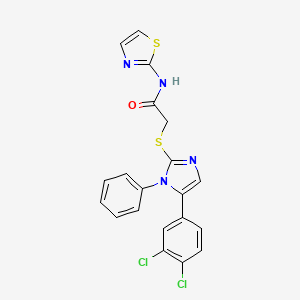

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 1207041-24-4

Cat. No.: VC4528404

Molecular Formula: C20H14Cl2N4OS2

Molecular Weight: 461.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207041-24-4 |

|---|---|

| Molecular Formula | C20H14Cl2N4OS2 |

| Molecular Weight | 461.38 |

| IUPAC Name | 2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C20H14Cl2N4OS2/c21-15-7-6-13(10-16(15)22)17-11-24-20(26(17)14-4-2-1-3-5-14)29-12-18(27)25-19-23-8-9-28-19/h1-11H,12H2,(H,23,25,27) |

| Standard InChI Key | SXFHCKFBYOCASF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl |

Introduction

Synthesis

The synthesis of imidazole derivatives often involves multi-step pathways, including:

-

Step 1: Formation of the imidazole ring.

-

Step 2: Introduction of the 3,4-dichlorophenyl and phenyl groups.

-

Step 3: Attachment of the thio group and the thiazol-2-yl acetamide moiety.

Common conditions include controlled temperatures and the use of specific solvents to facilitate reactions and purifications.

Potential Applications

Imidazole derivatives are known for their biological activities, including:

-

Antimicrobial Effects: They can interact with microbial enzymes or proteins, inhibiting growth.

-

Anti-inflammatory Effects: These compounds may modulate inflammatory pathways in mammalian cells.

| Application | Description |

|---|---|

| Antimicrobial | Inhibit microbial growth by interacting with enzymes or proteins. |

| Anti-inflammatory | Modulate inflammatory pathways in mammalian cells. |

| Pharmaceutical Development | Potential use in developing drugs for various diseases. |

Research Findings

While specific research findings for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are not available, similar compounds have shown promising results:

-

Biological Activity: Imidazole derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects, mediated through interactions with protein targets.

-

Pharmaceutical Potential: These compounds are explored for their potential in developing pharmaceuticals with targeted therapeutic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume